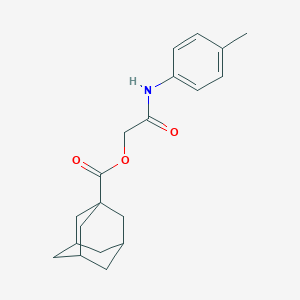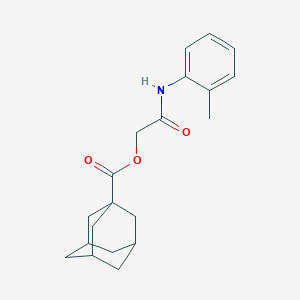![molecular formula C21H17BrN2O6S B305755 [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B305755.png)
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as BDM-I, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of biochemical research.
Mecanismo De Acción
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid works by binding to the active site of enzymes and inhibiting their activity. It has been shown to selectively inhibit the activity of certain enzymes, making it a promising candidate for drug development. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been shown to interact with proteins and modify their function, which can aid in the development of new drugs that target specific proteins.
Biochemical and Physiological Effects:
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism and function. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been shown to interact with proteins and modify their function, which can lead to changes in cellular signaling and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its selectivity for certain enzymes, which makes it a promising candidate for drug development. It has also been shown to have a high degree of purity and stability, which is important for lab experiments. However, one limitation of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its relatively high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid in scientific research. One potential application is in the development of new drugs that target specific enzymes or proteins. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can also be used to study the interaction between proteins and small molecules, which can aid in the development of new drugs. Additionally, [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be used to study the function of specific enzymes and proteins, which can lead to a better understanding of cellular metabolism and signaling.
Métodos De Síntesis
The synthesis of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid involves the reaction of 4-bromo-2-phenoxyacetic acid with 2-toluidine, followed by the reaction of the resulting product with thiazolidine-2,4-dione. The final product is obtained by the reaction of the intermediate product with formaldehyde. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. It has been shown to selectively inhibit the activity of certain enzymes, making it a promising candidate for drug development. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been used to study the interaction between proteins and small molecules, which can aid in the development of new drugs that target specific proteins.
Propiedades
Nombre del producto |
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid |
|---|---|
Fórmula molecular |
C21H17BrN2O6S |
Peso molecular |
505.3 g/mol |
Nombre IUPAC |
2-[4-bromo-2-[(E)-[3-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17BrN2O6S/c1-12-4-2-3-5-15(12)23-18(25)10-24-20(28)17(31-21(24)29)9-13-8-14(22)6-7-16(13)30-11-19(26)27/h2-9H,10-11H2,1H3,(H,23,25)(H,26,27)/b17-9+ |
Clave InChI |
OHNPHMLELNNQPX-RQZCQDPDSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O |
SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)


![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)


![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)
